molecular formula C16H18FNO2S2 B2775477 N-cyclopropyl-4-fluoro-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1396674-04-6

N-cyclopropyl-4-fluoro-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2775477
CAS No.: 1396674-04-6
M. Wt: 339.44
InChI Key: VWPZVVSGZBTVGM-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-fluoro-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a cyclopropyl group, a fluorine atom at the para position, a methyl group at the ortho position, and a 2-(thiophen-2-yl)ethyl moiety on the nitrogen.

Properties

IUPAC Name

N-cyclopropyl-4-fluoro-2-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S2/c1-12-11-13(17)4-7-16(12)22(19,20)18(14-5-6-14)9-8-15-3-2-10-21-15/h2-4,7,10-11,14H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPZVVSGZBTVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-fluoro-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-fluoro-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted derivatives.

Scientific Research Applications

N-cyclopropyl-4-fluoro-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-fluoro-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Table 1: Key Substituent Comparisons
Compound Name Substituents on Benzenesulfonamide Core Nitrogen-Bound Groups Key Spectral Features (IR/NMR)
Target Compound 4-F, 2-CH3 Cyclopropyl, 2-(thiophen-2-yl)ethyl νC=S (1247–1255 cm⁻¹)
5-(4-(4-Cl-phenylsulfonyl)phenyl)-1,2,4-triazole [7] 4-Cl 2,4-Difluorophenyl, triazole-thione νC=O absent; νNH (3278–3414 cm⁻¹)
USP Rotigotine Related Compound G N/A Bis[2-(thiophen-2-yl)ethyl] HCl salt; thiophene-rich structure
N-[4-(3-Chloro-4-fluorophenylamino)-...][BP 277902] 3-Cl, 4-F Methanesulfonamide Halogenated aryl backbone
  • Fluorine vs. This contrasts with chlorine’s larger atomic radius, which may introduce steric hindrance .
  • Thiophene vs. Thiophene’s sulfur atom also contributes to lipophilicity compared to oxygen or nitrogen heterocycles .

Tautomerism and Stability

Compounds such as 1,2,4-triazole-thiones [7–9] () exhibit tautomerism between thiol and thione forms. The target compound’s benzenesulfonamide backbone lacks such tautomeric behavior, but its thiophene moiety may influence resonance stabilization. IR data confirms the absence of νS-H (~2500–2600 cm⁻¹) in related triazole-thiones, suggesting stabilization in the thione form, analogous to the sulfonamide’s rigid structure .

Physicochemical Properties

  • Solubility : The cyclopropyl group may reduce solubility compared to linear alkyl chains (e.g., propyl in Rotigotine derivatives) due to increased hydrophobicity. Conversely, the fluorine atom could enhance water solubility via polar interactions .
  • () .

Biological Activity

N-cyclopropyl-4-fluoro-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₅H₁₅ClFNO₂S
  • Molecular Weight : 359.9 g/mol
  • CAS Number : 1396793-65-9

This sulfonamide derivative incorporates a cyclopropyl group, a fluorine atom, and a thiophene moiety, which are critical for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Coupling Reactions : The thiophene moiety is often introduced through coupling reactions such as Suzuki–Miyaura coupling, known for its mild conditions and functional group tolerance.
  • Optimization Techniques : Industrial production may utilize continuous flow reactors to enhance yield and minimize costs, focusing on environmentally sustainable practices.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of diverse functional groups allows for various interactions that can lead to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar sulfonamide derivatives. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
Compound AMCF-7 (Breast Cancer)0.65
Compound BHeLa (Cervical Cancer)2.41
Compound CPANC-1 (Pancreatic Cancer)15.63

These results indicate that modifications in the structure can significantly influence the potency against cancer cells.

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of N-cyclopropyl derivatives against human leukemia cell lines, revealing that certain modifications enhanced apoptosis induction in these cells.
    • Findings : Compounds exhibited IC₅₀ values in the micromolar range, indicating promising anticancer activity.
  • Selectivity Studies : Further research assessed the selectivity of these compounds against non-cancerous versus cancerous cell lines, demonstrating higher selectivity towards cancer cells while sparing normal cells.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other sulfonamide derivatives:

Compound TypeKey FeaturesBiological Activity
Sulfonamide AContains halogensModerate anticancer
Sulfonamide BLacks thiopheneLow activity
N-cyclopropyl variantEnhanced binding affinity due to cyclopropyl groupHigh anticancer potential

Q & A

Q. What crystallographic software tools resolve disorder in the cyclopropyl group?

  • Methodology :
  • SHELXD : Perform dual-space recycling for phase refinement.
  • OLEX2 : Apply rigid-body restraints to cyclopropyl CH2_2 groups. Validate with residual density maps (max Δρ < 0.3 eÅ3^{-3}) .

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